4-N-Alloc-aminocyclohexanone
Overview
Description
4-N-Alloc-aminocyclohexanone, also known as ACH, is a cyclic ketone that has been used extensively in scientific research. It is a versatile compound that has been used in a variety of applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of action of various biological processes.
Scientific Research Applications
Catalytic Applications
Cyclohexanone serves as an important intermediate in chemical industry applications, particularly in the manufacture of polyamides. A study highlighted the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride as a catalyst for the selective formation of cyclohexanone from phenol in aqueous media, demonstrating high activity and selectivity under mild conditions (Wang et al., 2011).
Synthesis of Functional Materials
Research on the synthesis and polymerization of cyclic esters containing protected functional groups, including amino groups, outlines the creation of materials with potential applications in biodegradable polymers and medical devices. This synthesis involves the Baeyer-Villiger oxidation of cyclohexanone derivatives, showcasing the role of cyclohexanone and its derivatives in developing new materials (Trollsås et al., 2000).
Solid-Phase Synthesis
A method for the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs through a benzyne intermediate was developed, where N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid played a crucial role. This highlights the utility of N-Alloc-aminocyclohexanone derivatives in synthesizing complex heterocyclic systems, which are valuable in pharmaceutical research and development (Dixon et al., 2005).
Enzymatic Selectivity Studies
Studies on evolved cyclohexanone monooxygenase mutants for Baeyer-Villiger oxidation provide insights into the enzymatic modification of cyclohexanone derivatives, illustrating the importance of these compounds in biocatalysis and the development of environmentally friendly chemical processes (Kayser & Clouthier, 2006).
properties
IUPAC Name |
prop-2-enyl N-(4-oxocyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZPKPRFKNTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373331 | |
Record name | 4-N-Alloc-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Alloc-aminocyclohexanone | |
CAS RN |
391248-19-4 | |
Record name | 4-N-Alloc-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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